Nevadensin (CAS 10176-66-6) is a naturally occurring polymethoxyflavone (5,7-dihydroxy-6,8,4'-trimethoxyflavone) primarily sourced as a high-purity analytical standard and enzymatic probe for advanced biochemical research [1]. Unlike common, broadly active flavonoids, Nevadensin is heavily methylated, which significantly increases its lipophilicity and alters its protein-binding profile. In industrial and laboratory procurement, it is highly valued not as a generic antioxidant, but as a highly selective modulator of specific metabolic enzymes—most notably human carboxylesterase 1 (hCE1) and key cytochrome P450 isoforms. Its unique structural configuration makes it a critical reference material for ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, prodrug hydrolysis assays, and herb-drug interaction (HDI) screening.
In ADME/Tox profiling and prodrug metabolism assays, substituting Nevadensin with generic esterase inhibitors (such as bis-p-nitrophenyl phosphate, BNPP) or baseline flavonoids (like quercetin) fundamentally compromises assay resolution [1]. General chemical inhibitors like BNPP indiscriminately block both human carboxylesterase 1 (hCE1) and hCE2, making it impossible to isolate hepatic (hCE1-driven) versus intestinal (hCE2-driven) prodrug hydrolysis pathways. Furthermore, common unmethylated flavonoids lack the specific 6,8,4'-trimethoxy substitution pattern of Nevadensin, which is structurally required to selectively fit the hCE1 binding pocket while avoiding hCE2. Consequently, researchers must procure exact Nevadensin standards to accurately map isoform-specific metabolism and herb-drug interactions without off-target enzymatic interference.
Nevadensin functions as a highly selective inhibitor of hCE1, a critical enzyme responsible for hepatic drug metabolism and prodrug activation. In vitro assays demonstrate that Nevadensin inhibits hCE1 with an IC50 of 2.64 µM, while exhibiting vastly reduced activity against the intestinal isoform hCE2 (IC50 = 132.8 µM) [1]. This ~50-fold selectivity makes it a vastly superior enzymatic probe compared to non-specific pan-esterase inhibitors like BNPP, which cannot differentiate between these critical metabolic pathways.
| Evidence Dimension | Isoform-specific IC50 for Carboxylesterase inhibition |
| Target Compound Data | Nevadensin hCE1 IC50 = 2.64 µM |
| Comparator Or Baseline | hCE2 IC50 = 132.8 µM (Internal isoform baseline) |
| Quantified Difference | ~50-fold greater selectivity for hCE1 over hCE2 |
| Conditions | In vitro recombinant human carboxylesterase inhibition assays |
Enables researchers to precisely isolate hCE1-mediated prodrug metabolism in liver microsome assays without confounding hCE2 interference.
Beyond its utility in ADME profiling, Nevadensin acts as a selective Topoisomerase I (TOPO I) poison. In human colon carcinoma HT29 cells, exposure to 500 µM Nevadensin significantly increases the amount of TOPO I bound to DNA, triggering targeted DNA damage and apoptosis[1]. Crucially, it exhibits no stabilizing effect on the TOPO IIα/DNA complex, differentiating it from dual-inhibitors or broad-spectrum DNA intercalators that cause widespread, non-specific genomic toxicity.
| Evidence Dimension | Topoisomerase-DNA complex stabilization |
| Target Compound Data | Significant stabilization of TOPO I/DNA complex |
| Comparator Or Baseline | TOPO IIα/DNA complex (No stabilizing effect) |
| Quantified Difference | Complete selectivity for TOPO I complexation over TOPO IIα |
| Conditions | In vitro assay using HT29 human colon carcinoma cell lines (500 µM, 1 h exposure) |
Provides a highly specific mechanistic tool for oncology researchers investigating TOPO I-dependent apoptotic pathways without off-target TOPO IIα interference.
Nevadensin actively inhibits key cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, which are responsible for the metabolism of a vast majority of clinical therapeutics [1]. Unlike structurally simpler flavonoids that may only weakly interact with these pathways, Nevadensin's high lipophilicity drives strong CYP binding. In pharmacokinetic screening, its inclusion as a reference standard allows for the precise quantification of metabolic clearance alterations and the prediction of systemic toxicity.
| Evidence Dimension | Cytochrome P450 enzyme inhibition |
| Target Compound Data | Active inhibition of CYP3A4 and CYP2D6 |
| Comparator Or Baseline | Baseline uninhibited CYP metabolic clearance |
| Quantified Difference | Significant reduction in CYP3A4/CYP2D6 substrate metabolism |
| Conditions | In vitro pharmacokinetic predictive screening models |
Essential for ADME/Tox laboratories requiring standardized polymethoxyflavones to map specific CYP-mediated herb-drug interaction networks.
Due to its ~50-fold selectivity for hCE1 over hCE2, Nevadensin is an ideal enzymatic probe for hepatic metabolism studies [1]. It is procured to selectively block hCE1 in liver microsomes, allowing researchers to determine the specific esterase responsible for prodrug activation (e.g., oseltamivir, clopidogrel) without relying on non-specific pan-esterase inhibitors like BNPP.
As a potent inhibitor of both hCE1 and key CYP enzymes (CYP3A4, CYP2D6), Nevadensin is utilized as a critical reference standard in preclinical HDI screening [1]. It helps pharmacologists quantify how natural polymethoxyflavones alter the bioavailability and clearance of co-administered pharmaceuticals, ensuring accurate safety profiling.
Because it selectively poisons TOPO I and increases its binding to DNA without affecting TOPO IIα, Nevadensin is procured for mechanistic oncology assays[2]. It serves as a highly selective tool compound for studying TOPO I-dependent DNA damage and apoptotic pathways in colon carcinoma and other solid tumor models.